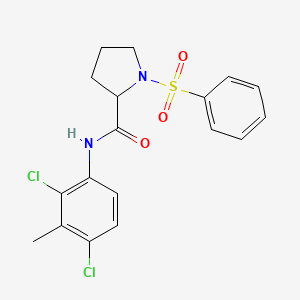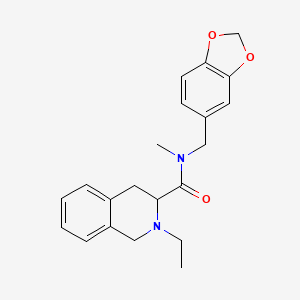![molecular formula C14H17Cl2NO5 B4006117 1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006117.png)
1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid
描述
1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties This compound consists of a pyrrolidine ring attached to a 3,4-dichlorophenoxyethyl group, with oxalic acid as a counterion
准备方法
The synthesis of 1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine typically involves the following steps:
Synthesis of 3,4-Dichlorophenoxyethyl Bromide: This intermediate is prepared by reacting 3,4-dichlorophenol with ethylene bromide in the presence of a base such as potassium carbonate.
Formation of 1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine: The bromide intermediate is then reacted with pyrrolidine in the presence of a suitable solvent like acetonitrile, under reflux conditions, to form the desired product.
Oxalic Acid Addition: Finally, oxalic acid is added to the reaction mixture to form the oxalate salt of the compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反应分析
1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the dichlorophenoxy group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions tailored to the desired reaction.
科学研究应用
1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine;oxalic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The dichlorophenoxy group is known to interact with cellular receptors and enzymes, potentially leading to the modulation of signaling pathways involved in cell growth and apoptosis. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for these targets.
相似化合物的比较
1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenoxy)ethylamine: This compound has a similar dichlorophenoxy group but differs in the amine moiety, leading to different chemical reactivity and biological activity.
3,4-Dichlorophenoxyacetic acid: This compound lacks the pyrrolidine ring, resulting in distinct chemical properties and applications.
The uniqueness of 1-[2-(3,4-Dichlorophenoxy)ethyl]pyrrolidine lies in its combined structural features, which confer a unique set of chemical and biological properties, making it a valuable compound for various research and industrial applications.
属性
IUPAC Name |
1-[2-(3,4-dichlorophenoxy)ethyl]pyrrolidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO.C2H2O4/c13-11-4-3-10(9-12(11)14)16-8-7-15-5-1-2-6-15;3-1(4)2(5)6/h3-4,9H,1-2,5-8H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQXEBJYWSQALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(3-Ethoxyphenoxy)butylamino]ethanol;oxalic acid](/img/structure/B4006045.png)
![1-[2-(4-Methyl-2-prop-2-enylphenoxy)ethyl]pyrrolidine;oxalic acid](/img/structure/B4006057.png)
![ethyl 4-[(2-methyl-5-nitrophenyl)sulfonyl]-1-piperazinecarboxylate](/img/structure/B4006076.png)

![1-Methyl-4-[2-(2-phenylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006083.png)
![N-[2-[2-(3-bromophenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4006091.png)
![N-{2-[2-(2-bromo-4-methylphenoxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4006093.png)

![1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethyl}-1H-imidazole](/img/structure/B4006101.png)
![1-Benzyl-4-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]piperazine;oxalic acid](/img/structure/B4006107.png)
![2-({3-[4-(1-methyl-1-phenylethyl)phenoxy]propyl}amino)ethanol ethanedioate (salt)](/img/structure/B4006122.png)
![N'-[2-[2-(2-tert-butyl-4-chlorophenoxy)ethoxy]ethyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4006126.png)
![2-methoxyethyl (2Z)-7-methyl-3-oxo-5-thiophen-2-yl-2-(thiophen-2-ylmethylidene)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4006132.png)
